Ethyl 5-chloro-4,6-dihydroxynicotinate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-chloro-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4/c1-2-14-8(13)4-3-10-7(12)5(9)6(4)11/h3H,2H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFFUTOCCLZPNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C(=C1O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716128 | |
| Record name | Ethyl 5-chloro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
846541-71-7 | |
| Record name | Ethyl 5-chloro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Overview of Nicotinic Acid Scaffold in Medicinal Chemistry
The nicotinic acid scaffold, a pyridine (B92270) ring bearing a carboxylic acid at the 3-position, is a privileged structure in medicinal chemistry. nih.gov This fundamental motif is a key building block for a diverse range of biologically active molecules. Its presence in vital natural products, such as the essential vitamin niacin (Vitamin B3), underscores its physiological importance. sigmaaldrich.com
The versatility of the nicotinic acid framework allows for extensive chemical modification, enabling the synthesis of a vast library of derivatives with a wide spectrum of pharmacological activities. nih.gov Researchers have successfully developed nicotinic acid derivatives that exhibit antibacterial, anti-inflammatory, analgesic, and even potential anti-Alzheimer's disease properties. sigmaaldrich.comsigmaaldrich.com The ability to readily functionalize the pyridine ring and the carboxylic acid moiety provides a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov
Historical Context of Halogenated Pyridine Derivatives
The introduction of halogen atoms into pyridine (B92270) rings has been a historically significant strategy in synthetic and medicinal chemistry. Halogenated pyridines serve as versatile intermediates, where the halogen atom can act as a leaving group in nucleophilic substitution reactions or direct further functionalization of the ring. This has made them invaluable building blocks for the synthesis of complex pharmaceutical and agrochemical agents. google.com
The development of selective halogenation techniques has been a key area of research, allowing for precise control over the substitution pattern on the pyridine ring. This regioselectivity is crucial for achieving the desired biological activity and minimizing off-target effects. The presence of a halogen can also significantly influence the electronic properties and lipophilicity of a molecule, thereby impacting its metabolic stability and cell permeability.
Significance of Ethyl 5 Chloro 4,6 Dihydroxynicotinate Within Nicotinate Chemistry
Established Synthetic Routes for 5-Chloro-4,6-dihydroxynicotinates
Chlorination Methodologies
The introduction of a chlorine atom onto the pyridine (B92270) ring is a crucial step in the synthesis of the target compound. This is typically achieved through electrophilic halogenation reactions.
The halogenation of dihydroxynicotinic acid esters is a common method for producing 5-chloro derivatives. This process generally involves the reaction of the dihydroxynicotinic acid ester with a suitable chlorinating agent. While direct chlorination of aromatic carboxylic acid esters can be achieved using gaseous chlorine at elevated temperatures, milder and more selective methods are often preferred for functionalized heterocyclic systems to avoid unwanted side reactions. google.comgoogle.com The choice of chlorinating agent and reaction conditions is critical to ensure the selective introduction of chlorine at the desired position.
Common chlorinating agents that could be employed for such transformations include N-chlorosuccinimide (NCS). The reactivity of the pyridine ring is influenced by the directing effects of the existing substituents, namely the hydroxyl and ester groups. In some cases, acid scavengers like pyridine or 2,6-lutidine may be used to control the reaction environment and improve the yield of the desired product. rsc.org
The regioselectivity of the chlorination at the C5 position of the 4,6-dihydroxynicotinate ring is governed by the electronic properties of the substituents. The hydroxyl groups at positions 4 and 6 are strong activating groups and ortho-, para-directing. The ester group at position 3 is a deactivating group and meta-directing.
Considering the combined influence of these groups, the C5 position is electronically activated by the two hydroxyl groups, making it susceptible to electrophilic attack. The electron-withdrawing nature of the ester group at C3 further directs the incoming electrophile away from the C2 and C4 positions. This inherent electronic bias of the substituted pyridine ring favors the selective introduction of the chlorine atom at the C5 position. While specific studies on the target molecule are not prevalent, the principles of electrophilic aromatic substitution on highly substituted pyridine rings strongly support this regiochemical outcome.
Esterification Techniques for Ethyl Nicotinates
The formation of the ethyl ester is another key synthetic step. This can be accomplished through several established methods, either by starting with 5-chloro-4,6-dihydroxynicotinic acid and converting it to the ethyl ester, or by esterifying a nicotinic acid derivative before the chlorination step.
Direct esterification, often referred to as Fischer esterification, is a widely used method. This typically involves reacting the carboxylic acid with an excess of the desired alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. scholarsresearchlibrary.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the water formed during the reaction is usually removed, or a large excess of the alcohol is used.
Another approach for direct esterification involves the use of coupling agents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) can be used to activate the carboxylic acid, facilitating its reaction with the alcohol. researchgate.net This method is often employed for more sensitive substrates where harsh acidic conditions are not desirable.
Transesterification is an alternative route to obtain the desired ethyl ester, especially if a different ester of 5-chloro-4,6-dihydroxynicotinic acid is more readily available. wikipedia.org This process involves the exchange of the alkoxy group of an existing ester with another alcohol. The reaction is typically catalyzed by either an acid or a base. wikipedia.org For example, a methyl ester of the nicotinic acid derivative could be converted to the ethyl ester by heating it in an excess of ethanol with a catalytic amount of an acid or base. wikipedia.org To drive the equilibrium towards the product, the lower-boiling alcohol (in this case, methanol) is often removed by distillation. wikipedia.org
Precursor Compounds and Reaction Intermediates
The successful synthesis of this compound is critically dependent on the selection of appropriate starting materials and the management of key reaction intermediates.
Role of Ethyl 4,6-Dihydroxynicotinate as a Key Intermediate
The primary and most direct precursor for the synthesis of this compound is Ethyl 4,6-dihydroxynicotinate . This compound serves as the foundational scaffold upon which the chloro substituent is introduced. The dihydroxy nature of the pyridine ring in this intermediate makes it susceptible to electrophilic substitution reactions, including chlorination. The reactivity of the ring is influenced by the electron-donating hydroxyl groups, which activate the pyridine nucleus, although the precise position of chlorination is also subject to steric and electronic directing effects.
Other Relevant Pyridine-Based Starting Materials
While Ethyl 4,6-dihydroxynicotinate is the most immediate precursor, other pyridine-based starting materials can be envisaged in multi-step synthetic routes. For instance, the synthesis could potentially commence from more fundamental pyridine derivatives, which are then functionalized to introduce the required hydroxyl and ester groups prior to the chlorination step. Industrial production of nicotinic acid, the parent acid of the target ester, often starts from precursors like 5-ethyl-2-methylpyridine or 3-methylpyridine (3-picoline). organic-chemistry.org These can be oxidized to form the carboxylic acid, which is then esterified and hydroxylated in subsequent steps to form the key intermediate.
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction parameters, particularly during the critical chlorination step.
Solvent Systems and Temperature Control in Chlorination
The chlorination of the electron-rich Ethyl 4,6-dihydroxynicotinate requires careful control of reaction conditions to ensure selective monochlorination at the desired 5-position and to minimize the formation of byproducts. Common chlorinating agents that could be employed for such transformations include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). researchgate.netcommonorganicchemistry.com
The choice of solvent is crucial in modulating the reactivity of the chlorinating agent and the solubility of the substrate. Inert solvents such as dichloromethane or chloroform are often used for reactions involving sulfuryl chloride. researchgate.net For chlorinations using NCS, a variety of solvents can be employed, and the reaction may sometimes be catalyzed by acid. commonorganicchemistry.com
Temperature control is paramount to manage the exothermicity of the reaction and to prevent over-chlorination or degradation of the starting material. Reactions are typically initiated at lower temperatures (e.g., 0 °C) and may be allowed to warm to room temperature as the reaction progresses. researchgate.net The optimal temperature profile will depend on the specific chlorinating agent and solvent system used.
Table 1: Potential Conditions for Chlorination of Ethyl 4,6-dihydroxynicotinate
| Chlorinating Agent | Potential Solvent(s) | Typical Temperature Range | Notes |
| Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane, Chloroform | 0 °C to room temperature | Can be a vigorous reaction requiring careful addition of the reagent. |
| N-Chlorosuccinimide (NCS) | Acetonitrile, Dichloromethane | Room temperature to reflux | Often considered a milder chlorinating agent. May require a catalyst. |
Catalysis in Esterification Reactions
The synthesis of the precursor, Ethyl 4,6-dihydroxynicotinate, involves an esterification reaction. While the direct esterification of nicotinic acid derivatives can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., using sulfuric acid), the presence of the basic pyridine nitrogen can complicate this process by protonation, which deactivates the carboxyl group towards nucleophilic attack.
To overcome this, various catalytic methods have been developed for the esterification of nicotinic acids. The use of solid acid catalysts, such as molybdenum oxide supported on silica (MoO₃/SiO₂), has been shown to be effective for the synthesis of methyl nicotinate, offering a heterogeneous and potentially more environmentally friendly alternative to traditional mineral acids. tsijournals.com For sterically hindered carboxylic acids, activating agents like 1-hydroxybenzotriazole (HOBt) in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate esterification. orgsyn.org Non-catalytic methods involving reaction with a water-immiscible alcohol at high temperatures have also been reported for the preparation of nicotinic acid esters. researchgate.net
Synthetic Modifications and Analog Development
The structure of this compound offers several avenues for further synthetic modification to generate a library of analogs. The chloro substituent, the ester functionality, and the dihydroxy groups on the pyridine ring are all potential sites for chemical transformation.
For instance, the chlorine atom can be displaced by various nucleophiles in nucleophilic aromatic substitution reactions, although the reactivity will be influenced by the electronic nature of the pyridine ring. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. researchgate.net The hydroxyl groups can potentially be alkylated or acylated to introduce further diversity.
The development of such analogs is a common strategy in medicinal chemistry and materials science to explore structure-activity relationships and to fine-tune the properties of the molecule for specific applications.
Halogen-Specific Derivatizations (e.g., fluoro, bromo, iodo analogs for comparative studies)
There are no published comparative studies on halogen-specific analogs of this compound. The synthesis and evaluation of fluoro, bromo, and iodo analogs would be a standard approach in medicinal chemistry to investigate the effect of halogen substitution on biological activity. While a commercial supplier lists Ethyl 5-bromo-4-hydroxynicotinate, comprehensive scientific studies comparing it with the chloro, fluoro, or iodo counterparts are not available. evitachem.comambeed.com
Incorporation into Fused Heterocyclic Systems (e.g., pyrimidines, indoles)
The use of this compound as a precursor for the synthesis of fused heterocyclic systems, such as pyrimidines or indoles, has not been reported in the scientific literature. While the synthesis of pyrido[2,3-d]pyrimidines from various pyridine precursors is a known strategy in organic synthesis, there is no specific mention of this compound being utilized for this purpose. nih.govorgchemres.orgnih.govresearchgate.net Similarly, its use in the synthesis of fused indole systems is not documented.
Mass Spectrometry (MS)
Fragmentation Patterns and Structural Information from MS/MS
Further investigation into proprietary databases or direct contact with chemical manufacturers may be necessary to obtain the specific analytical data required for a complete structural elucidation and purity assessment of this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present within a molecule. It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending. Specific types of bonds absorb radiation at characteristic frequencies, resulting in a unique spectral fingerprint that reveals the presence of functional groups.
The structure of this compound contains several key functional groups—hydroxyl (-OH), a carbonyl (C=O) within the ester, and the pyridine ring—each with distinct IR absorption bands. Based on data from closely related substituted dihydroxy pyridine compounds, such as 5-bromo-2,3-dihydroxy pyridine, the expected absorption regions can be predicted. mewaruniversity.org
The hydroxyl groups (-OH) typically exhibit strong, broad absorption bands. In associated species (due to hydrogen bonding), this band is expected in the 3145-3430 cm⁻¹ region. mewaruniversity.org The carbonyl (C=O) stretching vibration of the ethyl ester is anticipated to produce a strong band. In a related dihydroxy pyridine compound, a C=O stretch was identified at 1680 cm⁻¹. mewaruniversity.org The pyridine ring itself gives rise to several characteristic C-C and C-N stretching vibrations.
Below is a table summarizing the probable characteristic IR absorption bands for this compound, based on established ranges and data from analogous structures. mewaruniversity.orglibretexts.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretching (H-bonded) | 3200 - 3550 | Strong, Broad |
| Hydroxyl (-OH) | O-H Bending | ~1400 | Medium |
| Carbonyl (Ester, C=O) | C=O Stretching | ~1680 - 1730 | Strong |
| Pyridine Ring | C=C & C=N Stretching | ~1400 - 1600 | Medium to Strong |
| Alkyl C-H | C-H Stretching | 2850 - 3000 | Medium |
| Ester C-O | C-O Stretching | 1000 - 1300 | Strong |
This interactive table allows for sorting by functional group, vibrational mode, or expected wavenumber.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to calculate the electron density map of the molecule and thereby determine the exact coordinates of each atom. This provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule.
The solid-state structure of a compound is crucial as it dictates its physical properties. For substituted aromatic compounds, techniques like Powder X-ray Diffraction (PXRD) are also used for structural characterization. chemrxiv.org PXRD is particularly useful for analyzing polycrystalline samples and can be used to identify crystalline phases, determine unit cell parameters, and evaluate solid solution formation between structurally similar molecules, such as those seen in studies of substituted chloronitrobenzoic acids. chemrxiv.org
For a compound like this compound, a single-crystal X-ray diffraction analysis would yield a detailed structural model. The key parameters obtained from such an analysis are presented in the table below.
| Crystallographic Parameter | Type of Information Provided |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal. |
| Space Group | The symmetry elements present within the crystal lattice. |
| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |
| Bond Lengths | The distances between bonded atoms (in Ångströms). |
| Bond Angles | The angles between adjacent chemical bonds (in degrees). |
| Torsion Angles | The dihedral angles that define the molecular conformation. |
This interactive table outlines the fundamental data obtained from an X-ray crystallography experiment.
Mechanistic Insights into Chemical Reactivity and Transformation Pathways
Electrophilic Aromatic Substitution Reactions of the Pyridine (B92270) Ring
The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. wikipedia.orgpearson.com Electrophilic attack on the nitrogen atom to form a pyridinium salt further deactivates the ring. wikipedia.org However, the presence of two powerful activating hydroxyl groups at the 4- and 6-positions is expected to significantly enhance the electron density of the pyridine ring, thereby facilitating EAS reactions.
The directing effects of the substituents on the pyridine ring play a crucial role in determining the position of electrophilic attack. The hydroxyl groups are strongly activating and ortho-, para-directing. wikipedia.org The chlorine atom is deactivating but also ortho-, para-directing. The ethyl nicotinate (B505614) group is deactivating and meta-directing. In the case of Ethyl 5-chloro-4,6-dihydroxynicotinate, the positions ortho and para to the hydroxyl groups are positions 3 and 5. The position para to the 6-hydroxyl group is the 3-position. The position ortho to the 4-hydroxyl group is the 3- and 5-positions. The chlorine atom at the 5-position will direct incoming electrophiles to the 3-position. The ethyl nicotinate group at the 3-position will direct incoming electrophiles to the 5-position.
Considering the combined electronic effects, the powerful activating and directing influence of the two hydroxyl groups is likely to dominate. Therefore, electrophilic substitution is most likely to occur at the 2-position, which is ortho to the 6-hydroxyl group and meta to the 5-chloro and 3-ethyl nicotinate groups. The 2-position is sterically unhindered, further favoring attack at this site.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reagent/Reaction | Predicted Major Product |
| Nitration (HNO₃/H₂SO₄) | Ethyl 5-chloro-4,6-dihydroxy-2-nitronicotinate |
| Halogenation (Br₂/FeBr₃) | Ethyl 2-bromo-5-chloro-4,6-dihydroxynicotinate |
| Sulfonation (SO₃/H₂SO₄) | Ethyl 5-chloro-4,6-dihydroxy-2-sulfonicotinic acid |
| Friedel-Crafts Alkylation | Reaction may be complex due to competing N- and O-alkylation |
| Friedel-Crafts Acylation | Reaction may be complex due to competing N- and O-acylation |
Nucleophilic Substitution Reactions involving the Chlorine Atom
Halopyridines can undergo nucleophilic aromatic substitution (SNA) reactions, particularly when the halogen is at the 2- or 4-position, as the negative charge in the intermediate can be delocalized onto the nitrogen atom. nih.govyoutube.com In this compound, the chlorine atom is at the 5-position. Nucleophilic attack at this position would lead to a Meisenheimer-like intermediate. The stability of this intermediate, and thus the feasibility of the reaction, is influenced by the other substituents on the ring.
The presence of the electron-donating hydroxyl groups at the 4- and 6-positions would generally disfavor nucleophilic aromatic substitution by increasing the electron density of the ring. However, these hydroxyl groups can also be deprotonated under basic conditions to form phenoxide-like species, which are even stronger electron-donating groups and would further inhibit classical SNA.
Table 2: Potential Nucleophilic Substitution Reactions of the Chlorine Atom
| Nucleophile | Potential Product |
| Ammonia (NH₃) | Ethyl 5-amino-4,6-dihydroxynicotinate |
| Alkoxides (RO⁻) | Ethyl 5-alkoxy-4,6-dihydroxynicotinate |
| Thiolates (RS⁻) | Ethyl 4,6-dihydroxy-5-(alkylthio)nicotinate |
| Cyanide (CN⁻) | Ethyl 4,6-dihydroxy-5-cyanonicotinate |
Reactions of the Hydroxyl Groups (e.g., O-alkylation, O-acylation)
The two hydroxyl groups at the 4- and 6-positions are nucleophilic and can readily undergo reactions with electrophiles. O-alkylation and O-acylation are common transformations for hydroxyl groups on aromatic rings.
O-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to deprotonate the hydroxyl groups and increase their nucleophilicity. The choice of base and reaction conditions can influence whether mono- or di-alkylation occurs. Due to the presence of two hydroxyl groups, a mixture of products is possible.
O-acylation can be carried out using acylating agents like acid chlorides or anhydrides, often in the presence of a base such as pyridine or triethylamine to neutralize the acid byproduct. Similar to O-alkylation, controlling the stoichiometry of the acylating agent can potentially lead to selective mono- or di-acylation.
The relative reactivity of the 4- and 6-hydroxyl groups may differ due to their electronic and steric environments, potentially allowing for regioselective functionalization under carefully controlled conditions.
Table 3: Representative O-alkylation and O-acylation Reactions
| Reagent | Reaction Type | Potential Product(s) |
| Methyl iodide (CH₃I) / K₂CO₃ | O-alkylation | Ethyl 5-chloro-4-hydroxy-6-methoxynicotinate and/or Ethyl 5-chloro-4,6-dimethoxynicotinate |
| Benzyl bromide (BnBr) / NaH | O-alkylation | Ethyl 4-(benzyloxy)-5-chloro-6-hydroxynicotinate and/or Ethyl 4,6-bis(benzyloxy)-5-chloronicotinate |
| Acetyl chloride (CH₃COCl) / Pyridine | O-acylation | Ethyl 4-acetoxy-5-chloro-6-hydroxynicotinate and/or Ethyl 4,6-diacetoxy-5-chloronicotinate |
| Acetic anhydride ((CH₃CO)₂O) / Et₃N | O-acylation | Ethyl 4-acetoxy-5-chloro-6-hydroxynicotinate and/or Ethyl 4,6-diacetoxy-5-chloronicotinate |
Ester Hydrolysis and Transamidation of the Ethyl Ester
The ethyl ester group at the 3-position of the pyridine ring is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transamidation.
Ester hydrolysis involves the cleavage of the ester bond to yield the corresponding carboxylic acid, nicotinic acid. This reaction can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis is a reversible process and typically requires heating with an aqueous acid.
Base-catalyzed hydrolysis (saponification) is an irreversible process that goes to completion and is often preferred for its higher yields. It involves the attack of a hydroxide ion on the ester carbonyl, followed by the elimination of the ethoxide leaving group.
Transamidation is the conversion of the ester into an amide by reaction with an amine. This reaction is typically carried out by heating the ester with an amine, sometimes in the presence of a catalyst. The reaction is generally driven to completion by using an excess of the amine or by removing the alcohol byproduct. A variety of primary and secondary amines can be used to generate a library of corresponding amides.
Table 4: Hydrolysis and Transamidation Products
| Reagent | Reaction Type | Product |
| H₃O⁺, heat | Acid-catalyzed hydrolysis | 5-Chloro-4,6-dihydroxynicotinic acid |
| NaOH, H₂O, heat | Base-catalyzed hydrolysis | Sodium 5-chloro-4,6-dihydroxynicotinate |
| Methylamine (CH₃NH₂), heat | Transamidation | 5-Chloro-4,6-dihydroxy-N-methylnicotinamide |
| Diethylamine ((CH₃CH₂)₂NH), heat | Transamidation | 5-Chloro-N,N-diethyl-4,6-dihydroxynicotinamide |
Redox Chemistry of the Nicotinate Moiety
The nicotinate moiety, a derivative of nicotinic acid (niacin), is a key component of the redox coenzymes NAD⁺ (nicotinamide adenine dinucleotide) and NADP⁺ (nicotinamide adenine dinucleotide phosphate). In these biological systems, the pyridinium ring undergoes reversible reduction to a 1,4-dihydropyridine. nih.gov
While this compound itself is in an oxidized pyridine form, its dihydropyridine (B1217469) counterpart could potentially be accessed through reduction. The redox potential of the nicotinate moiety in this specific molecule will be influenced by the substituents on the pyridine ring. The electron-donating hydroxyl groups would be expected to make the ring easier to oxidize (and harder to reduce), while the electron-withdrawing chloro and ethyl ester groups would make the ring more susceptible to reduction.
Conversely, the dihydropyridine form of this molecule could act as a reducing agent, becoming oxidized to the aromatic pyridine. The antioxidant properties of some 1,4-dihydropyridine derivatives have been documented. nih.gov The specific redox behavior and potential of this compound would need to be determined experimentally through techniques such as cyclic voltammetry.
Table 5: Potential Redox Transformations
| Transformation | Reagents/Conditions | Potential Product |
| Reduction of Pyridine Ring | e.g., Sodium dithionite (Na₂S₂O₄) | Ethyl 5-chloro-1,4-dihydro-4,6-dihydroxynicotinate |
| Oxidation of Dihydropyridine Ring | e.g., Mild oxidizing agent | This compound |
Applications in Advanced Organic Synthesis and Material Science
A Strategic Building Block in the Synthesis of Complex Molecules
The strategic placement of reactive sites on the pyridine (B92270) ring of ethyl 5-chloro-4,6-dihydroxynicotinate makes it an ideal starting material for the synthesis of a variety of complex molecules. The chloro, hydroxyl, and ester functionalities provide multiple handles for chemists to elaborate the core structure into more intricate designs.
Precursor for Pyridazinopyrimidinone and Pyridopyrimidinone Derivatives
The dihydroxy-substituted pyridine core of this compound is particularly well-suited for the synthesis of fused heterocyclic systems like pyridazinopyrimidinones and pyridopyrimidinones. These scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. The synthesis of such derivatives often involves a cyclocondensation reaction, where the hydroxyl groups and the ester function of the nicotinate (B505614) can react with appropriate binucleophilic reagents. For instance, reaction with hydrazines can lead to the formation of the pyridazinone ring, which can be further cyclized to yield pyridazinopyrimidinones. Similarly, reaction with amidines or other nitrogen-containing nucleophiles can pave the way for the construction of the pyrimidinone ring fused to the initial pyridine core, resulting in pyridopyrimidinone derivatives.
Intermediate in the Synthesis of Biologically Active Compounds
The structural motif of a substituted pyridine is a common feature in many pharmacologically active compounds. This compound serves as a key intermediate in the synthesis of various biologically active molecules. For example, succinimide (B58015) derivatives, known for their anticonvulsant properties, can be synthesized using related starting materials, and the structural elements of the title compound make it a candidate for similar applications. nih.gov The presence of the chloro group allows for nucleophilic substitution reactions, enabling the introduction of diverse functionalities that can modulate the biological activity of the final product.
Role in the Development of New Materials and Chemical Processes
The reactivity of this compound extends beyond pharmaceutical applications into the realm of material science. Polychlorinated pyridines, a class of compounds to which this molecule belongs, have been investigated for their utility in creating new materials. nih.gov The chloro- and hydroxy-substituted pyridine ring can be incorporated into polymer backbones or used as a monomer in polymerization reactions. The potential for these functional groups to engage in various coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings (after suitable modification), opens up avenues for the synthesis of conjugated polymers and other advanced materials with interesting electronic and photophysical properties. The fundamental functions of pyridine rings in bis-terpyridine derivatives for high-performance organic light-emitting devices (OLEDs) highlight the potential of pyridine-based materials. rsc.org
Synthetic Flexibility and Prodrug Development Considerations
The chemical handles on this compound offer significant synthetic flexibility. This adaptability is particularly valuable in the context of prodrug development. A prodrug is an inactive or less active form of a drug that is metabolized into the active form in the body. The ester and hydroxyl groups of this compound can be modified to create prodrugs of nicotinic acid (niacin) derivatives. tandfonline.comgoogle.com For instance, the ester can be hydrolyzed in vivo to release a carboxylic acid, a common strategy in prodrug design. tandfonline.com Furthermore, the hydroxyl groups can be functionalized to improve properties such as solubility, stability, or to achieve targeted drug delivery. The synthesis of various prodrugs of nicotinic acid, such as myristyl nicotinate and poloxamer-niacin prodrugs, demonstrates the feasibility of this approach. tandfonline.comgoogle.com
Mechanistic Studies of Biological Interactions and Molecular Targets
Enzyme Inhibition Studies
Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. The following sections detail the investigation of Ethyl 5-chloro-4,6-dihydroxynicotinate and related structures as inhibitors of several clinically relevant enzymes.
Plasma Kallikrein Inhibition and Implications for Hereditary Angioedema
Hereditary angioedema (HAE) is a genetic disorder characterized by recurrent swelling episodes, which are caused by the overproduction of bradykinin (B550075) due to uncontrolled plasma kallikrein activity. nih.govnih.gov Consequently, the inhibition of plasma kallikrein is a key therapeutic strategy for managing HAE. nih.govmdpi.com While direct studies on this compound are not extensively documented in this context, the broader class of kallikrein inhibitors has shown significant promise. For instance, lanadelumab, a monoclonal antibody, and berotralstat, an oral small-molecule inhibitor, effectively reduce the frequency of angioedema attacks by targeting plasma kallikrein. nih.govmdpi.comyoutube.com These inhibitors work by preventing the cleavage of high-molecular-weight kininogen, thereby reducing the release of bradykinin. nih.gov
DNA Gyrase and Topoisomerase IV Inhibition in Antibacterial Research
Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are validated targets for antibacterial agents due to their essential roles in DNA replication, repair, and recombination. nih.govnih.govnih.gov The inhibition of these enzymes can lead to bacterial cell death. researchgate.net Research into novel inhibitors has revealed that certain quinazoline (B50416) derivatives show activity against these enzymes. For example, a structurally related compound, ethyl 5,6-dihydropyrazolo[1,5-c]quinazoline-1-carboxylate, was identified as a modest catalytic inhibitor of DNA gyrase with an IC₅₀ of 3.5 μM. nih.govnih.gov Unlike fluoroquinolones, which trap the enzyme-DNA cleavage complex, this compound acts as a catalytic inhibitor, representing a different mechanism of action. nih.govnih.gov The antibacterial efficacy of such compounds often correlates with their ability to inhibit these topoisomerases. researchgate.net
Inhibitory Activity Against DNA Gyrase
| Compound | Target Enzyme | IC₅₀ (μM) | Mechanism of Action |
|---|
PDE5 Inhibition Studies
Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation and vasodilation. nih.gov PDE5 inhibitors, by increasing cGMP levels, are used in the treatment of conditions like erectile dysfunction and pulmonary arterial hypertension. nih.gov While specific studies on this compound as a PDE5 inhibitor are not prominent, the general mechanism of PDE5 inhibition involves blocking the active site of the enzyme, leading to enhanced cGMP-mediated signaling. nih.gov
Inhibition of HIV-1 Reverse Transcriptase
HIV-1 reverse transcriptase (RT) is a crucial enzyme for the replication of the human immunodeficiency virus, converting the viral RNA genome into DNA. mdpi.comnih.gov It is a primary target for antiretroviral therapy. nih.gov Inhibitors of HIV-1 RT are classified as nucleoside/nucleotide RT inhibitors (NRTIs) or non-nucleoside RT inhibitors (NNRTIs), which act via different mechanisms. nih.gov The search for new inhibitors is ongoing, with some studies focusing on natural and synthetic compounds. mdpi.commdpi.com Although direct evidence for this compound is lacking, the field continuously explores novel chemical scaffolds for their potential to inhibit this key viral enzyme.
Kinase Inhibition (e.g., Raf kinases, c-KIT, VEGFR-2)
Protein kinases are a large family of enzymes that play critical roles in cell signaling and are frequently targeted in cancer therapy.
Raf Kinases: These are key components of the MAPK/ERK signaling pathway, and their inhibition is a strategy for treating cancers with mutations in this pathway, such as those with KRAS mutations. nih.gov
c-KIT: This is a receptor tyrosine kinase, and its inhibitors are used in the treatment of certain cancers.
VEGFR-2: Vascular endothelial growth factor receptor-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov The inhibition of VEGFR-2 is a well-established anti-cancer strategy. nih.gov
Derivatives of various heterocyclic compounds have been explored as kinase inhibitors. For example, certain quinazoline derivatives have been identified as potent dual inhibitors of c-Src and Abl kinases. nih.govnih.gov While specific data on this compound is not available, the general approach involves designing molecules that can fit into the ATP-binding pocket of the target kinase, thereby blocking its activity.
Receptor Modulation and Ligand Binding Investigations
Beyond enzyme inhibition, the therapeutic potential of a compound can also be realized through its interaction with cellular receptors. These interactions can either activate or block the receptor, leading to a physiological response. While specific ligand binding studies for this compound are not detailed in the available literature, this remains a plausible mechanism of action for compounds of this structural class.
Halogen Bonding Influence on Biological Target Binding
There is currently no available research data describing the role of the chlorine substituent on this compound in forming halogen bonds with biological macromolecules. Halogen bonding is a recognized non-covalent interaction that can significantly influence drug-receptor binding affinity and specificity, but its relevance to this particular compound has not been investigated.
Redox Activity and Antioxidant Mechanisms
Scientific investigation into the redox properties and potential antioxidant mechanisms of this compound is not present in the current body of scientific literature. Therefore, no data exists to detail its capacity to protect against oxidative damage.
Protection Against Oxidative Damage
There are no specific studies or documented findings on the ability of this compound to mitigate oxidative damage.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has not been reported in peer-reviewed research. While other heterocyclic compounds are known to possess anti-inflammatory properties, the specific effects of this compound are unknown. nih.gov
Inhibition of Pro-inflammatory Cytokines
No experimental data has been published detailing the effect of this compound on the production or activity of pro-inflammatory cytokines such as TNF-α, IL-1β, or IL-6.
Antimicrobial Spectrum and Potency
There is no available information from scientific studies regarding the antimicrobial activity of this compound. Its spectrum of activity against bacteria or fungi and its potency have not been determined.
Future Directions and Emerging Research Avenues
Computational Chemistry and Molecular Modeling for Rational Design
The rational design of novel therapeutics is increasingly reliant on computational chemistry and molecular modeling. wiley.com These in silico methods offer a cost-effective and time-efficient approach to predict the physicochemical properties, biological activity, and potential binding interactions of a molecule before its synthesis. wiley.comyoutube.com For a compound like Ethyl 5-chloro-4,6-dihydroxynicotinate, these computational tools can be instrumental in guiding its development.
Molecular docking studies can predict the binding affinity and orientation of this compound within the active site of a target protein. youtube.com For instance, in a study on dihydropyridine (B1217469) [2,3-d] pyrimidines, molecular docking simulations were used to predict binding poses within the active site of the polyphenol oxidase enzyme. nih.gov This allowed researchers to understand the key interactions, such as hydrogen bonds and van der Waals forces, that contribute to the inhibitory activity of the compounds. nih.gov Similarly, for this compound, docking studies could elucidate its interaction with potential targets, helping to prioritize its evaluation against specific diseases.
Furthermore, Density Functional Theory (DFT) calculations can be employed to understand the electronic properties of the molecule. rsc.org Such calculations can provide insights into the molecule's reactivity and stability, which are crucial for drug development. rsc.org The application of these computational methods can significantly accelerate the discovery of new drug candidates based on the this compound scaffold. youtube.comyoutube.com
Advanced Drug Delivery Systems Incorporating the Compound
The therapeutic efficacy of a drug is not only dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Advanced drug delivery systems are being developed to overcome challenges such as poor solubility, rapid metabolism, and off-target toxicity. researchgate.netmdpi.com For this compound, formulating it within a suitable drug delivery system could enhance its therapeutic potential.
Lipid-based nanoparticles, such as liposomes and solid lipid nanoparticles (SLNs), are promising carriers for drug delivery. mdpi.comnih.govmdpi.com These systems can encapsulate both hydrophobic and hydrophilic drugs, improve their bioavailability, and provide controlled release. mdpi.comnih.gov Liposomes, which are spherical vesicles composed of a phospholipid bilayer, can be tailored in size and surface charge to optimize their pharmacokinetic properties. researchgate.net The encapsulation of platinum-based drugs in liposomes, for instance, has been shown to improve their delivery to tumor tissues. researchgate.net Similarly, formulating this compound in liposomes could enhance its solubility and circulation time, leading to improved efficacy. mdpi.comnih.gov
Nano-emulsions are another type of lipid-based delivery system that can be used to improve the solubility and absorption of poorly water-soluble drugs. mdpi.com These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. mdpi.com The small droplet size provides a large surface area for drug absorption.
| Drug Delivery System | Potential Advantages for this compound |
| Liposomes | Improved solubility, prolonged circulation time, potential for targeted delivery. mdpi.comnih.govnih.gov |
| Solid Lipid Nanoparticles (SLNs) | Controlled drug release, high stability, good biocompatibility. mdpi.com |
| Nano-emulsions | Enhanced solubility and absorption of hydrophobic compounds. mdpi.com |
Combination Therapies and Synergistic Effects
Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. nih.govnih.gov The goal of combination therapy is often to achieve a synergistic effect, where the combined effect of the drugs is greater than the sum of their individual effects. nih.govnih.govmdpi.com This can lead to improved efficacy, reduced drug doses, and a lower risk of developing drug resistance. nih.govmdpi.com
While direct studies on combination therapies involving this compound are not yet available, the principle of synergy is broadly applicable. nih.gov For example, studies have shown that combining plant-derived compounds with conventional chemotherapeutic agents can lead to synergistic cytotoxicity in cancer cells. nih.gov The potential for this compound to be used in combination with other drugs will depend on its mechanism of action and the specific disease being targeted. It has been proposed that the effectiveness of some combination therapies may be due to independent drug action rather than synergy, where the benefit comes from increasing the probability that a patient will respond to at least one of the drugs in the combination. ecancer.orgoncozine.com
Future research should explore the potential synergistic or additive effects of this compound with existing drugs for various conditions. This could involve in vitro screening of drug combinations followed by in vivo studies to validate the findings.
Exploration of Novel Biological Targets and Pathways
The pyridine (B92270) scaffold, a core component of this compound, is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs with diverse therapeutic applications. rsc.orgekb.eg This suggests that derivatives of this scaffold, including this compound, are likely to interact with a variety of biological targets. rsc.orgnih.gov
The exploration of novel biological targets for this compound could uncover new therapeutic opportunities. nih.gov Pyridine derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. researchgate.netekb.egmdpi.com For instance, some nicotinic acid derivatives have been evaluated as potential anti-inflammatory agents by targeting enzymes like cyclooxygenase-2 (COX-2). nih.gov
Furthermore, nicotinic acid and its derivatives are known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), which are involved in various physiological processes and are implicated in diseases like Alzheimer's and nicotine (B1678760) addiction. nih.govnih.gov Investigating the effect of this compound on different nAChR subtypes could reveal its potential for treating neurological disorders. nih.gov High-throughput screening and molecular profiling techniques can be employed to identify new biological targets and elucidate the signaling pathways modulated by this compound. nih.gov
Green Chemistry Approaches to Synthesis and Production
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in The application of green chemistry in the synthesis of pharmaceuticals is of growing importance due to environmental concerns and the need for more sustainable manufacturing processes. rasayanjournal.co.inresearchgate.net
For the synthesis of this compound and other nicotinate (B505614) derivatives, several green chemistry approaches can be considered. One approach is the use of environmentally benign solvents. unimi.itresearchgate.net For example, Cyrene, a bio-based solvent derived from cellulose, has been shown to be an effective and sustainable alternative to toxic solvents like DMF and DMSO in the synthesis of nicotinic esters. unimi.itresearchgate.net
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. unimi.itnih.gov This method has been successfully applied to the synthesis of various pyridine derivatives with high yields. nih.gov The use of solid acid catalysts in the esterification of nicotinic acid to produce ethyl nicotinate is another example of a greener approach, as it avoids the use of corrosive and difficult-to-handle liquid acids. patsnap.com Furthermore, biocatalysis, using enzymes for organic synthesis, offers a highly efficient and sustainable route for producing nicotinamide (B372718) derivatives under mild reaction conditions. nih.gov
| Green Chemistry Approach | Benefits for Synthesis of Nicotinate Derivatives |
| Use of Green Solvents (e.g., Cyrene) | Reduces the use of toxic and environmentally harmful solvents. unimi.itresearchgate.net |
| Microwave-Assisted Synthesis | Shorter reaction times, reduced energy consumption, and often higher yields. unimi.itnih.gov |
| Solid Acid Catalysts | Avoids the use of corrosive liquid acids and allows for easier catalyst recovery and reuse. patsnap.com |
| Biocatalysis | Mild reaction conditions, high stereoselectivity, and high catalytic efficiency. nih.gov |
By embracing these green chemistry principles, the synthesis and production of this compound can be made more sustainable and environmentally friendly.
Q & A
Q. How can reaction conditions be optimized to minimize dihydroxy ring-opening side reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
